molecular formula C16H10Cl2N4O3 B10889993 3-amino-1-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile

3-amino-1-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B10889993
M. Wt: 377.2 g/mol
InChI Key: JFKBTRVGYVESAL-UHFFFAOYSA-N
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Description

3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a dichlorophenoxy moiety, and a pyrazolyl cyanide group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorophenol with a suitable furan derivative under specific conditions to form the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,5-dichlorobenzoic acid
  • 2-Amino-4-chlorobenzoic acid
  • 5-Amino-2-chlorobenzoic acid

Uniqueness

Compared to similar compounds, 3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H10Cl2N4O3

Molecular Weight

377.2 g/mol

IUPAC Name

3-amino-1-[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C16H10Cl2N4O3/c17-10-1-3-12(18)14(5-10)24-8-11-2-4-13(25-11)16(23)22-7-9(6-19)15(20)21-22/h1-5,7H,8H2,(H2,20,21)

InChI Key

JFKBTRVGYVESAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)N3C=C(C(=N3)N)C#N)Cl

Origin of Product

United States

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